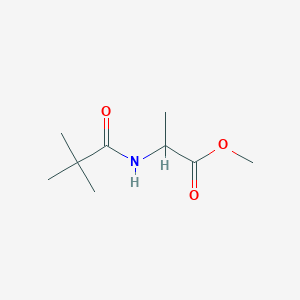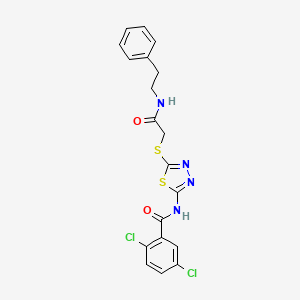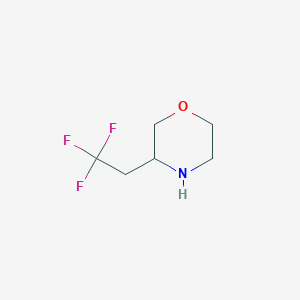
l-Alanine, N-pivaloyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
l-Alanine, N-pivaloyl-, methyl ester: is an organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.2362 g/mol . It is a derivative of l-alanine, where the amino group is protected by a pivaloyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides, allowing for selective deprotection and coupling reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs, where the stability of the pivaloyl group is advantageous during the synthetic process.
Industry:
Chemical Synthesis: Employed in the production of complex organic molecules where selective protection and deprotection steps are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Protection of l-Alanine: The synthesis begins with the protection of the amino group of l-alanine using pivaloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Esterification: The protected l-alanine is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for l-Alanine, N-pivaloyl-, methyl ester are not widely documented, the general approach involves large-scale synthesis using the same protection and esterification steps, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The pivaloyl group can be removed using strong acids like trifluoroacetic acid or by catalytic hydrogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid or palladium on carbon with hydrogen gas.
Major Products:
Hydrolysis: l-Alanine and methanol.
Deprotection: l-Alanine and pivalic acid.
Mecanismo De Acción
The mechanism of action for l-Alanine, N-pivaloyl-, methyl ester primarily involves its role as a protected amino acid derivative. The pivaloyl group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .
Comparación Con Compuestos Similares
l-Alanine, N-Boc-, methyl ester: Similar in structure but uses a tert-butyloxycarbonyl (Boc) group for protection.
l-Alanine, N-Cbz-, methyl ester: Uses a carboxybenzyl (Cbz) group for protection.
Uniqueness:
Stability: The pivaloyl group provides greater stability compared to Boc and Cbz groups, making it suitable for reactions requiring harsh conditions.
Deprotection: The pivaloyl group can be removed under specific conditions, offering selective deprotection options.
Propiedades
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7(11)13-5)10-8(12)9(2,3)4/h6H,1-5H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUZHOXNCVOSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2734053.png)


![N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2734057.png)

![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide](/img/structure/B2734061.png)
![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)


